4-[(Propane-2-sulfonyl)methyl]aniline is a functionalized aniline derivative primarily utilized as a key intermediate in medicinal chemistry. Its structure is specifically engineered for incorporation into complex molecules targeting proteins involved in apoptosis, or programmed cell death. The isopropylsulfonylmethyl moiety at the para-position serves as a critical pharmacophore, directly influencing the binding affinity and physicochemical properties of the final active pharmaceutical ingredient. This compound is most prominently documented as a crucial precursor for the synthesis of advanced SMAC (Second Mitochondria-derived Activator of Caspase) mimetics, a class of molecules designed to antagonize Inhibitor of Apoptosis Proteins (IAPs) in cancer therapy research. [REFS-1, REFS-2]
In the context of developing high-affinity protein ligands like IAP antagonists, minor structural modifications to a building block can lead to significant and often detrimental changes in final compound performance. Substituting 4-[(propane-2-sulfonyl)methyl]aniline with a close analog, such as one bearing a methylsulfonyl group instead of an isopropylsulfonyl group, is not a viable procurement shortcut. This seemingly small change directly alters the steric bulk and electronic profile of the moiety that interacts with the target protein's binding pocket. As demonstrated in extensive structure-activity relationship (SAR) studies, such substitutions can decrease binding potency by a factor of two or more, fundamentally compromising the objective of the synthesis. [1] Therefore, for projects requiring optimized potency against IAP targets, this specific precursor is not interchangeable with its analogs.
In the development of the clinical candidate GDC-0152, a systematic comparison revealed that the final compound derived from 4-[(propane-2-sulfonyl)methyl]aniline exhibited significantly higher potency than the derivative from its closest analog, 4-[(methylsulfonyl)methyl]aniline. [1] The isopropylsulfonyl derivative showed a 2.8-fold increase in binding affinity for the cIAP1 protein and a 2.5-fold increase for the XIAP protein. [1]
| Evidence Dimension | Binding Affinity (Ki) of Downstream Compound |
| Target Compound Data | cIAP1 Ki = 3.5 nM; XIAP Ki = 17 nM (for derivative of target compound) |
| Comparator Or Baseline | Derivative of 4-[(methylsulfonyl)methyl]aniline: cIAP1 Ki = 10 nM; XIAP Ki = 43 nM |
| Quantified Difference | 2.8x higher affinity for cIAP1; 2.5x higher affinity for XIAP |
| Conditions | Biochemical binding assay against cIAP1-BIR3 and XIAP-BIR3 domains. |
Selecting this specific precursor directly translates to a more potent final compound, providing a critical advantage in drug discovery programs by starting with a more promising lead structure.
During lead optimization, the derivative of 4-[(propane-2-sulfonyl)methyl]aniline was selected for advancement despite its slightly lower aqueous solubility and cell permeability compared to the methylsulfonyl analog's derivative. [1] The substantial 2.5 to 2.8-fold gain in biological potency was deemed to outweigh the modest reduction in these physicochemical parameters, representing an optimal trade-off for developing an effective clinical candidate. [1]
| Evidence Dimension | Potency vs. Solubility/Permeability Profile of Downstream Compound |
| Target Compound Data | Potency (XIAP Ki): 17 nM; Solubility: 0.06 mg/mL; Permeability (Papp): 1.6 x 10⁻⁶ cm/s |
| Comparator Or Baseline | Methyl-analog derivative: Potency (XIAP Ki): 43 nM; Solubility: 0.17 mg/mL; Permeability (Papp): 2.0 x 10⁻⁶ cm/s |
| Quantified Difference | A 2.5x potency gain was prioritized over a 2.8x solubility advantage held by the comparator. |
| Conditions | Aqueous solubility at pH 7.4; Caco-2 cell permeability assay. |
This demonstrates that the target compound is not just a precursor to a potent molecule, but to a molecule with a successfully balanced, developable profile that progressed to clinical trials.
Foundational patents in the field of IAP antagonists explicitly describe the synthesis and use of 4-[(propane-2-sulfonyl)methyl]aniline to create potent final compounds. [1] In one key example, the resulting molecule demonstrated a binding affinity (Ki) of 3.9 nM, which was approximately 1.8-fold more potent than a comparator molecule (Ki of 6.9 nM) synthesized from the corresponding methylsulfonyl aniline analog within the same patent series. [1]
| Evidence Dimension | Binding Affinity (Ki) of Patented Downstream Compound |
| Target Compound Data | Ki = 3.9 nM (for derivative of target compound) |
| Comparator Or Baseline | Derivative of 4-[(methylsulfonyl)methyl]aniline: Ki = 6.9 nM |
| Quantified Difference | 1.8-fold higher binding affinity |
| Conditions | Biochemical binding assay against XIAP-BIR3 domain as described in the patent. |
Use of this specific intermediate is not just an academic finding but is a validated strategy documented in key intellectual property for producing high-potency IAP inhibitors.
This compound is the specific, validated starting material for synthesizing IAP antagonists where maximizing potency is a primary objective. The evidence shows its use leads directly to final compounds with 2.5- to 2.8-fold higher affinity for key targets like cIAP1 and XIAP compared to the closest methylsulfonyl analog. [1]
For medicinal chemistry programs targeting IAPs or related proteins, this aniline serves as an advanced building block. Its use allows researchers to bypass initial optimization steps and build upon a scaffold fragment that is known to confer high potency and a developable balance of drug-like properties. [1]
The ability to synthesize highly potent and specific IAP antagonists from this precursor makes it ideal for creating tool compounds. These tools are essential for basic research to probe the function of IAP proteins and dissect the mechanisms of apoptosis in various cellular models. [REFS-1, REFS-2]